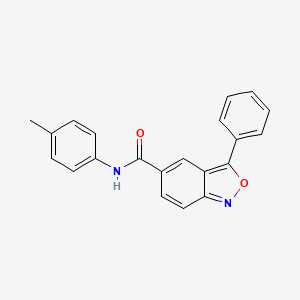

N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

描述

属性

IUPAC Name |

N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-14-7-10-17(11-8-14)22-21(24)16-9-12-19-18(13-16)20(25-23-19)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJLRUQWQSDORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzoic acid with 4-methylphenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring system.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction parameters precisely, such as temperature, pressure, and reactant concentrations. The use of such advanced techniques ensures high purity and consistent quality of the final product.

化学反应分析

Types of Reactions

N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide, in cancer treatment. Benzoxazoles are known for their anticancer properties due to their ability to interfere with cellular processes involved in tumor progression.

- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and disrupting microtubule organization, which is crucial for cell division. For instance, a study demonstrated that similar benzoxazole derivatives showed enhanced antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) .

Antiviral Properties

Benzoxazole derivatives have also been evaluated for their antiviral activities against several viruses. The structural characteristics of these compounds allow them to target viral replication processes effectively.

- Case Study : Research conducted on polycyclic derivatives indicated that modifications in the benzoxazole structure could enhance selectivity and potency against viruses like Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV) .

Synthetic Methodologies

The synthesis of this compound has been optimized using various methodologies that improve yield and reduce reaction times.

| Method | Yield | Reaction Conditions |

|---|---|---|

| Magnetic Solid Acid Catalyst | 79–89% | Reflux in water for 45 minutes |

| Nano-ZnO Catalysis | Moderate | DMF at 100 °C |

| Eco-friendly Grindstone Method | High | Room temperature with no solvents |

These methodologies not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and using safer solvents .

Fluorescent Materials

This compound has been explored for its fluorescent properties, making it suitable for applications in imaging and sensing technologies.

- Fluorescent Micelles : The compound can be incorporated into micellar systems that serve as drug carriers, allowing for controlled release and targeted delivery of therapeutic agents. These systems have shown promise in enhancing the bioavailability of anticancer drugs while reducing side effects .

Pharmaceutical Formulations

The versatility of this compound extends to its formulation in various pharmaceutical applications.

Drug Delivery Systems

Innovations in drug delivery systems utilizing this compound focus on improving therapeutic efficacy through nanocarrier technologies.

作用机制

The mechanism of action of N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of antibacterial or anticancer activities.

相似化合物的比较

Key Structural Analogs

The compound shares structural homology with other benzoxazole carboxamides and heterocyclic carboxamides. Below are notable analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (vs. Target Compound) | Potential Applications |

|---|---|---|---|---|

| N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide (Target) | C21H16N2O2 | 328.37 g/mol | 4-methylphenyl carboxamide, 3-phenyl benzoxazole | Kinase inhibition, antimicrobial |

| N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide (33) | C27H26N4O2 | 438.53 g/mol | Methoxy-methylphenyl, indazole-indole hybrid | Bromodomain 2-specific inhibition |

| N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | C24H22N4O3 | 414.46 g/mol | Hexahydrocinnolin-ethyl substituent | Undisclosed (commercial availability) |

Substituent-Driven Functional Differences

- The phenyl group at the 3-position stabilizes the benzoxazole core via π-π interactions, a feature critical for binding to hydrophobic enzyme pockets .

- Compound 33 : The indazole-indole hybrid and methoxy group introduce bulkier substituents, likely increasing steric hindrance but improving selectivity for bromodomain targets .

- Hexahydrocinnolin Derivative: The hexahydrocinnolin-ethyl chain introduces conformational flexibility and hydrogen-bonding capacity, which may modulate solubility or target engagement .

Molecular Weight and Solubility Trends

- The target compound (328.37 g/mol) is lighter than its analogs, suggesting better bioavailability. However, its lower molecular weight may reduce binding affinity compared to bulkier analogs like Compound 33 (438.53 g/mol).

Research Findings and Methodological Considerations

- Chirality and Polarity : The target compound lacks chiral centers, unlike enantiomerically complex analogs. Rogers’s η and Flack’s x parameters (used in enantiomorph-polarity estimation) are less relevant here but critical for chiral analogs .

生物活性

N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article compiles and synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. Its structure is defined by the presence of a 4-methylphenyl group and a phenyl group attached to the benzoxazole core, along with a carboxamide functional group. This unique combination contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, leading to antibacterial and anticancer effects.

- DNA Interaction : It has been suggested that the compound can bind to DNA or proteins, disrupting their normal functions and inducing cell death in targeted cells.

Antibacterial Activity

This compound has been investigated for its antibacterial properties. Studies indicate that it exhibits significant activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values against gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. Research indicates:

- Fungal Strains : Effective against several fungal pathogens, making it a candidate for further development in antifungal therapies.

Anticancer Activity

The anticancer potential of this compound has been a focal point of research:

-

Cell Lines : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia cells .

Cell Line IC50 Value (µM) MCF-7 15.0 U937 10.5 CEM-13 12.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Study on Anti-inflammatory Activity

In a recent study focusing on anti-inflammatory effects, compounds similar to this compound were evaluated for their ability to suppress pro-inflammatory cytokines like IL-6 and TNF-α. The results indicated significant reductions in cytokine levels upon treatment with these compounds, highlighting their potential in managing inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological receptors. These studies suggest that the compound may effectively interact with targets related to cancer progression and inflammation, supporting its therapeutic potential .

常见问题

Q. What are the recommended synthetic methodologies for N-(4-methylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as condensation of a benzoxazole precursor with a carboxamide derivative. Key steps include:

- Step 1: Formation of the benzoxazole core via cyclization of substituted o-aminophenol derivatives under acidic conditions.

- Step 2: Coupling with 4-methylphenylamine using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or DCM) .

- Optimization: Ultrasound-assisted methods can enhance reaction rates and yields by improving mass transfer (e.g., 40–60°C, 30–60 min, 70–85% yield) .

| Reaction Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Benzoxazole formation | H2SO4, reflux, 6–8 hrs | Purity confirmed via TLC |

| Carboxamide coupling | EDCI, DMF, RT, 24 hrs | Use molecular sieves to absorb moisture |

| Purification | Column chromatography (SiO2, EtOAc/hexane) | Gradient elution improves separation |

Q. How can structural integrity and purity be confirmed for this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy:

- 1H NMR: Key peaks include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ 10.2–10.5 ppm).

- 13C NMR: Benzoxazole carbons (C=O ~165 ppm, aromatic carbons 110–150 ppm) .

- IR Spectroscopy: Stretching vibrations for amide (C=O ~1680 cm⁻¹) and benzoxazole (C-O-C ~1250 cm⁻¹) .

- HPLC-MS: Purity >95% with mobile phase (ACN/H2O + 0.1% TFA) and ESI+ for molecular ion confirmation (e.g., [M+H]+ at m/z 359) .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., enzymes or receptors). For example, IC50 values can be determined via competitive inhibition assays .

- Molecular Docking: Employ software like AutoDock Vina to predict binding poses in protein active sites (e.g., factor Xa homology modeling) .

- Crystallography: Co-crystallize the compound with its target and solve the structure using SHELX (e.g., SHELXL for refinement, SHELXS for phasing) .

| Assay Type | Target | Key Parameters |

|---|---|---|

| SPR | Thrombin | KD = 12 nM, kon/koff kinetics |

| Fluorescence Polarization | DNA gyrase | ΔmP vs. concentration curve |

| Enzymatic Inhibition | COX-2 | IC50 = 0.8 µM (95% CI: 0.7–1.0) |

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME predict logP (optimal range: 2–3), solubility (LogS > -4), and CYP450 inhibition.

- QSAR Modeling: Correlate structural descriptors (e.g., Hammett σ, π-electron density) with bioactivity data to prioritize derivatives .

- Metabolic Stability: Use hepatocyte microsomal assays (e.g., t1/2 = 45 min in human liver microsomes) to guide structural modifications (e.g., fluorination to block oxidation sites) .

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Dose-Response Validation: Replicate in vitro assays (e.g., cell viability IC50) under physiologically relevant conditions (e.g., serum-containing media, 3D cell models).

- Pharmacokinetic Profiling: Measure plasma exposure (AUC, Cmax) and tissue distribution in rodent models to assess bioavailability (e.g., oral bioavailability <20% may explain in vivo inefficacy) .

- Metabolite Identification: Use LC-QTOF-MS to detect active/inactive metabolites in plasma and correlate with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。